N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
The compound “N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a quinoxaline ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic aromatic substitution and Buchwald–Hartwig arylamination .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrazole, pyridine, and quinoxaline rings in the molecule can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Some properties that could be predicted include its melting point, solubility, and acidity .Scientific Research Applications
Inhibition of Kinase Activity
Researchers have identified a series of carboxamide derivatives as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors, including compounds closely related to N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide, demonstrate efficacy in disease models and possess properties suitable for oral administration. These findings are significant for the development of new therapies targeting diseases associated with ATM kinase dysfunction (Degorce et al., 2016).
Cytotoxic Activity Against Cancer Cells
Another study focused on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar structural motif with this compound. These compounds exhibited potent cytotoxicity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, indicating their potential as therapeutic agents in cancer treatment (Deady et al., 2003).
Luminescence Properties for Sensing and Imaging
The synthesis and investigation of the luminescence properties of a novel aromatic carboxylic acid and its Eu(III) and Tb(III) complexes, which are structurally related to the compound , have shown strong luminescence intensity and thermal stability. These properties suggest applications in materials science for sensing and imaging purposes, as well as potential medicinal value through binding interactions with proteins like bovine serum albumin (BSA) (Tang et al., 2011).
Mechanism of Action
Target of Action
The primary targets of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide Similar compounds have been found to inhibit various pathways
Mode of Action
The exact mode of action of This compound It can be inferred that the compound interacts with its targets, leading to changes in their function . The specific interactions and resulting changes would depend on the exact targets of the compound.
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been found to affect various pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would influence the bioavailability of the compound, affecting its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of This compound The effects would likely be related to the compound’s interaction with its targets and the resulting changes in biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, factors such as temperature and pH could affect the compound’s stability and activity . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-25-12-14(10-23-25)15-7-6-13(8-20-15)9-22-19(26)18-11-21-16-4-2-3-5-17(16)24-18/h2-8,10-12H,9H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBJCGWLHBUTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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